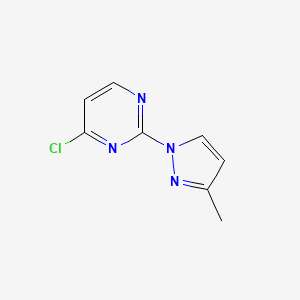
8-Bromo-5,7-dimethoxy-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. Coumarins are characterized by their fused benzene and α-pyrone rings, and they are widely recognized for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,7-dimethoxy-chromen-2-one typically involves the bromination of 5,7-dimethoxy-chromen-2-one. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst, often under mild conditions to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact.
化学反応の分析
Types of Reactions: 8-Bromo-5,7-dimethoxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of 8-bromo-5,7-dimethoxy-chroman-2-one.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Chroman Derivatives: Resulting from reduction reactions.
Substituted Coumarins: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Research has explored its anticancer properties, investigating its potential use in cancer therapy.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用機序
8-Bromo-5,7-dimethoxy-chromen-2-one is compared with other similar compounds, such as 8-hydroxy-5,7-dimethoxy-chromen-2-one and 5,7-dimethoxy-2H-chromen-2-one. While these compounds share structural similarities, this compound is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and biological activity.
類似化合物との比較
8-Hydroxy-5,7-dimethoxy-chromen-2-one
5,7-Dimethoxy-2H-chromen-2-one
8-Bromo-5,7-dimethoxy-chroman-2-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
299184-53-5 |
|---|---|
分子式 |
C11H9BrO4 |
分子量 |
285.09 g/mol |
IUPAC名 |
8-bromo-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H9BrO4/c1-14-7-5-8(15-2)10(12)11-6(7)3-4-9(13)16-11/h3-5H,1-2H3 |
InChIキー |
LXMVUTRBEJLMRM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=C1C=CC(=O)O2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



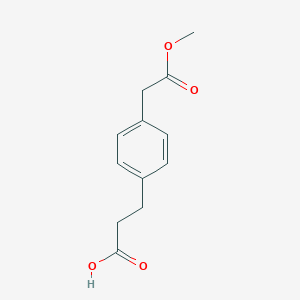

![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
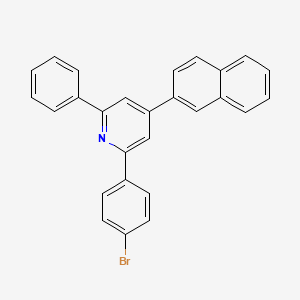


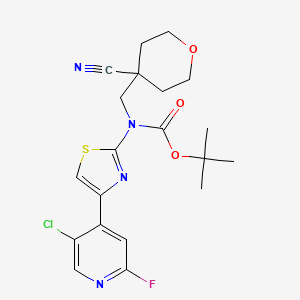
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)

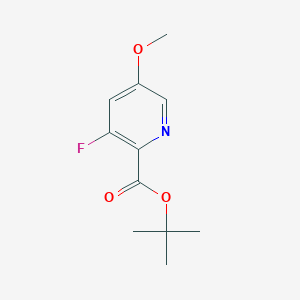
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
